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Dibenzyl phosphoramidate

Cat. No.: B3052163
CAS No.: 3905-76-8
M. Wt: 277.25 g/mol
InChI Key: HSNUXDIQZKIQRR-UHFFFAOYSA-N
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Description

Significance within Organophosphorus Chemistry

Dibenzyl phosphoramidate (B1195095) is a notable compound within the broader field of organophosphorus chemistry, a branch of study focused on compounds containing a phosphorus-carbon bond. Organophosphorus compounds are diverse and include natural products, pharmaceuticals, and industrial chemicals. researchgate.net Phosphoramidates, including dibenzyl phosphoramidate, are characterized by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom. nih.gov This structural feature imparts unique chemical properties and reactivity.

The significance of this compound stems from its utility as a versatile reagent and building block in organic synthesis. a2bchem.com It plays a crucial role as a coupling reagent in the formation of amide bonds, particularly in peptide synthesis. a2bchem.com This application is vital for producing peptides and small proteins for research and pharmaceutical development. a2bchem.com Furthermore, it is employed in the synthesis of various functionalized molecules, including pharmaceutical intermediates and agrochemicals. a2bchem.comlookchem.com The benzyl (B1604629) groups in this compound can serve as protecting groups for the phosphate (B84403) moiety, which can be removed under specific conditions, making it a valuable tool in the synthesis of complex molecules like nucleic acids and their analogs. nih.govrsc.org

Phosphoramidate-containing compounds have garnered significant interest in medicinal chemistry due to their potential as antimicrobial, anticancer, and antiviral agents. researchgate.net The "ProTide" approach, which utilizes phosphoramidates to deliver nucleoside analogues into cells, highlights the biomedical importance of this class of compounds. researchgate.net

General Classification and Structural Features of Phosphoramidates

Phosphoramidates are a class of organophosphorus compounds defined by the presence of a phosphorus-nitrogen (P-N) single bond. nih.gov They are derivatives of phosphoramidic acids. wikipedia.org The central phosphorus atom in phosphoramidates is pentavalent, typically existing in a tetrahedral geometry, and is also bonded to an oxygen atom via a stable phosphoryl (P=O) bond. nih.gov

Phosphoramidates can be broadly classified into three types based on the substituents attached to the phosphorus and nitrogen atoms. nih.gov These can be generally represented as (RO)₂P(O)NR'₂, where R and R' can be hydrogen, alkyl, or aryl groups. nih.gov When one of the hydroxyl groups of a phosphate is replaced by an amine group, it is a phosphoramidate. If two hydroxyl groups are substituted, it is a phosphorodiamidate, and if all three are replaced, it is a phosphoric triamide (commonly called a phosphoramide). wikipedia.org

The structural diversity of phosphoramidates is vast, owing to the variety of substituents that can be attached to the phosphorus and nitrogen atoms. nih.gov This variability allows for the fine-tuning of their physicochemical properties and reactivity. researchgate.net Natural products like phosphocreatine (B42189) and microcin (B1172335) C7 contain the phosphoramidate motif, underscoring its biological relevance. nih.govwikipedia.org

Historical Context of this compound Discovery and Early Synthetic Observations

The history of phosphoramidate synthesis dates back to the mid-20th century. One of the earliest documented syntheses involved the reaction of phosphoryl trichloride (B1173362) with phenol (B47542), followed by treatment with ammonia (B1221849) or a primary amine in the early 1940s. nih.gov

A significant development in the synthesis of phosphoramidates, including this compound, was the Atherton-Todd reaction, discovered by chance in 1945 by F. R. Atherton, H. T. Openshaw, and A. R. Todd. beilstein-journals.org While attempting to purify a solution of dibenzyl phosphite (B83602) in carbon tetrachloride by treating it with an aqueous ammonia solution, they observed the formation of a precipitate which was identified as O,O-dibenzyl phosphoramidate. beilstein-journals.org This reaction demonstrated that a dialkyl phosphite could react with an amine in the presence of carbon tetrachloride and a base to produce a phosphoramidate. beilstein-journals.org This discovery opened up a versatile and widely applicable method for the synthesis of this class of compounds.

Early research focused on optimizing these synthetic routes to improve yields, reduce the use of toxic reagents, and expand the scope of the reaction to include a wider variety of amines and phosphorus-containing starting materials. nih.gov For instance, Baddiley and Todd reported in 1947 the selective phosphorylation of the 5'-hydroxyl group of 2',3'-O-isopropylideneadenosine using dibenzyl phosphorochloridate in pyridine, showcasing an early application of dibenzyl phosphorylating agents in nucleoside chemistry. umich.edu These foundational studies laid the groundwork for the extensive use of this compound and related compounds in modern organic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16NO3P B3052163 Dibenzyl phosphoramidate CAS No. 3905-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[amino(phenylmethoxy)phosphoryl]oxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16NO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNUXDIQZKIQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280717
Record name dibenzyl phosphoramidate
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Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3905-76-8
Record name Phosphoramidic acid, dibenzyl ester
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Record name dibenzyl phosphoramidate
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Mechanistic Elucidation of Dibenzyl Phosphoramidate Transformations

Reaction Mechanism Investigations

Understanding the step-by-step molecular processes is fundamental to controlling the synthesis and reactivity of dibenzyl phosphoramidate (B1195095). Research has focused on elucidating the intermediates and transition states for its most significant transformations.

The Atherton–Todd reaction is a classical method for synthesizing phosphoramidates from dialkyl phosphites, an amine, and a carbon source, typically carbon tetrachloride. beilstein-journals.orgnih.gov The reaction was first reported in 1945 when O,O-dibenzyl phosphoramidate was unexpectedly formed from the treatment of a dibenzyl phosphite (B83602) solution with aqueous ammonia (B1221849) in carbon tetrachloride. beilstein-journals.org

Initial mechanistic proposals by Atherton, Openshaw, and Todd considered two primary pathways:

Formation of an intermediate dialkyl trichloromethylphosphonate. beilstein-journals.org

Formation of an intermediate dialkyl chlorophosphate. beilstein-journals.org

Subsequent investigations have refined this understanding. A later, widely accepted mechanism posits that the reaction is initiated by the formation of a salt between the base (e.g., triethylamine) and carbon tetrachloride, yielding a complex like [amine·Cl]⁺[CCl₃]⁻. rsc.orgdntb.gov.ua The highly basic trichloromethanide anion ([CCl₃]⁻) then deprotonates the dialkyl H-phosphonate (such as dibenzyl phosphite), generating chloroform (B151607) and a dialkyl phosphonate (B1237965) anion. rsc.orgdntb.gov.ua This phosphonate anion subsequently reacts with the electrophilic chlorine from the [amine·Cl]⁺ cation to furnish a key intermediate: dialkyl chlorophosphate. rsc.orgdntb.gov.ua The final phosphoramidate product is formed when this reactive chlorophosphate intermediate is attacked by an amine nucleophile. nih.gov

Table 1: Proposed Intermediates in the Atherton-Todd Reaction
StepReactantsProposed IntermediateSubsequent Reaction
Initial Proposal 1 Dialkyl phosphite, CCl₄, BaseDialkyl trichloromethylphosphonateReaction with amine to form phosphoramidate
Initial Proposal 2 Dialkyl phosphite, CCl₄, BaseDialkyl chlorophosphateReaction with amine to form phosphoramidate
Current Mechanism Base, CCl₄[amine·Cl]⁺[CCl₃]⁻ saltDeprotonation of dialkyl phosphite
[CCl₃]⁻, Dialkyl phosphiteDialkyl phosphonate anionReaction with [amine·Cl]⁺ to form dialkyl chlorophosphate
Dialkyl chlorophosphate, Amine-Formation of final phosphoramidate product

The phosphoramidite (B1245037) method is the cornerstone of modern automated, solid-phase oligonucleotide synthesis due to its exceptional efficiency. psu.eduwikipedia.org The core of this method is the coupling reaction, where a nucleoside phosphoramidite monomer is added to the 5'-hydroxyl group of a growing nucleic acid chain. wikipedia.orgtwistbioscience.com While dibenzyl phosphoramidate itself is not the synthon used, the underlying chemistry of activating and displacing the amino group from the phosphorus center is directly analogous.

The coupling mechanism is critically dependent on an activator, which is typically a weak acid like 1H-tetrazole or its derivatives. psu.eduatdbio.comsigmaaldrich.com The activator is understood to have a dual catalytic function:

Acid Catalysis : The activator protonates the nitrogen atom of the phosphoramidite's diisopropylamino group. psu.eduatdbio.com This protonation converts the amino group into a much better leaving group.

Nucleophilic Catalysis : The conjugate base of the activator (e.g., the tetrazolide anion) acts as a nucleophile, attacking the phosphorus center and displacing the protonated amine. psu.edu This forms a highly reactive phosphitylating intermediate, such as a tetrazolyl phosphite. psu.edu

The free 5'-hydroxyl group of the growing oligonucleotide chain then attacks this activated intermediate, forming a new, unstable phosphite triester linkage. atdbio.comsigmaaldrich.com To complete the cycle, this linkage is oxidized to a stable phosphate (B84403) triester, readying the chain for the next coupling step. twistbioscience.com

The phosphorus-nitrogen (P-N) bond is a defining feature of phosphoramidates, but it is also a point of reactivity, being particularly susceptible to cleavage under acidic conditions. nih.govbeilstein-journals.org The acid-catalyzed hydrolysis of the P-N bond is a well-documented and predominant degradation pathway. nih.govacs.orgresearchgate.net

The generally accepted mechanism for acid-catalyzed hydrolysis begins with the protonation of the nitrogen atom in the P-N bond. nih.govresearchgate.net This step is crucial as it increases the electrophilicity of the phosphorus atom and transforms the amino moiety into a good leaving group (a neutral amine). nih.gov Following protonation, a water molecule acts as a nucleophile and attacks the phosphorus center, leading to the cleavage of the P-N bond and yielding a phosphate and the corresponding amine. nih.govresearchgate.net

The kinetics of this hydrolysis are often first-order with respect to the hydrogen ion concentration. nih.gov The stability of the P-N bond is also influenced by the electronic properties and basicity of the leaving amine. wsu.edu It has been observed in studies on porphyrin-dibenzylphosphoramidate conjugates that attempts to selectively cleave the P-O benzyl (B1604629) ester bonds via acid treatment or hydrogenolysis can lead to the preferential and undesired cleavage of the P-N bond, highlighting its lability. beilstein-journals.orgd-nb.info

Table 2: Factors Influencing P-N Bond Hydrolysis
FactorInfluence on HydrolysisMechanismReference
pH Rate increases significantly in acidic conditionsAcid catalysis via N-protonation nih.gov, nih.gov, acs.org
Leaving Group Stability of P-N bond depends on the pKa of the amineA less basic amine is a better leaving group wsu.edu
Neighboring Groups Can participate in intramolecular catalysisA nearby 2'-hydroxyl or carboxylic acid can accelerate cleavage nih.gov, wsu.edu
Reaction Conditions Can favor P-N cleavage over P-O cleavageHydrogenolysis or strong acid can preferentially cleave the P-N bond d-nb.info, beilstein-journals.org

Phosphoramidite Coupling Reaction Mechanisms in Oligonucleotide Synthesis

Role of Catalysis in Phosphoramidate Synthesis and Reactivity

Catalysis is indispensable in controlling both the formation and the subsequent reactions of phosphoramidates like this compound. Both nucleophilic and acid catalysts play distinct and often complementary roles in these transformations.

Nucleophilic catalysts function by directly participating in the reaction to form a more reactive intermediate.

In the Atherton–Todd Reaction : Tertiary amines like triethylamine (B128534) are essential bases, but stronger nucleophiles like 4-dimethylaminopyridine (B28879) (DMAP) can also be used as catalysts, for example, in the synthesis of aryl phosphates from dibenzyl phosphite and phenols. beilstein-journals.org

In Phosphoramidite Coupling : The activator (e.g., 1H-tetrazole) serves as a potent nucleophilic catalyst. psu.edu The tetrazolide anion attacks the phosphoramidite to generate a highly reactive intermediate, which is more susceptible to attack by the nucleosidic alcohol than the original phosphoramidite. psu.eduresearchgate.net

In P-N Bond Hydrolysis : The cleavage of the P-N bond can also be subject to nucleophilic catalysis. Certain additives, such as 1-hydroxybenzotriazole, have been shown to catalyze the hydrolysis of specific phosphoramidate prodrugs. acs.org

Acid catalysis generally involves the protonation of a substrate to increase its reactivity or to facilitate the departure of a leaving group.

In Phosphoramidate Hydrolysis : Acid catalysis is the principal driver of P-N bond cleavage. acs.orgacs.org The mechanism proceeds through an N-protonated species, which makes the phosphorus atom more electrophilic and facilitates the departure of the amine. nih.govresearchgate.net The reaction is often subject to general acid catalysis, where the rate is dependent on the concentration of the acidic species. orientjchem.orgrsc.org In some systems, the presence of a nearby carboxylic acid can promote P-N bond hydrolysis through an intramolecular general-acid mechanism. wsu.edu

In Phosphoramidite Coupling : The activator acts as a Brønsted acid to protonate the diisopropylamino leaving group of the phosphoramidite monomer. atdbio.comnih.gov This activation is a critical first step in the coupling cycle, making the subsequent nucleophilic substitution possible. psu.edu The process is considered to be under general acid catalysis, with Brønsted α values ranging from 0.6 to 0.9 reported for the reaction, indicating a significant proton transfer in the transition state. rsc.org

Nucleophilic Catalysis

Influence of Electronic and Steric Factors on Reaction Rates and Selectivity

The rates and selectivity of reactions involving this compound and its precursors are profoundly influenced by the electronic properties and steric bulk of the reacting species. These factors dictate the accessibility of the phosphorus center to nucleophilic attack, the stability of intermediates and transition states, and the leaving group ability of substituents. Understanding these influences is critical for optimizing reaction conditions and predicting product outcomes in the synthesis of phosphoramidates and their subsequent transformations.

Electronic Factors

The electronic nature of substituents on both the amine nucleophile and the phosphorylating agent plays a crucial role in modulating reaction rates. This is often observed in the formation of the P-N bond, such as in the Atherton-Todd reaction, where a dialkyl phosphite is reacted with an amine in the presence of a halogenating agent like carbon tetrachloride. beilstein-journals.orgnih.gov

The nucleophilicity of the amine is a primary determinant of the reaction rate. Generally, more basic amines react faster. However, even less nucleophilic amines, such as aniline (B41778), can be successfully employed, indicating a wide scope for the reaction. beilstein-journals.orgnih.gov The electronic properties of the groups attached to the phosphorus atom also have a significant impact. For instance, the stability of phosphorylating agents like dibenzyl phosphorochloridate can be enhanced by introducing electron-withdrawing groups onto the benzyl rings, such as p-nitro or p-chloro substituents. chemicalbook.com

The influence of substituents on the aromatic ring of an N-aryl phosphoramidate on its reactivity, particularly in hydrolysis reactions, has been quantitatively assessed. A Hammett plot for the alkaline phosphatase-catalyzed hydrolysis of a series of N-(X-phenyl)phosphoramidates yields a positive ρ (rho) value of +0.58. acs.org This positive value indicates that electron-withdrawing substituents on the phenyl ring accelerate the reaction. This is because electron-withdrawing groups stabilize the developing negative charge on the leaving group (the aniline moiety) in the transition state, making it a better leaving group.

Detailed Research Findings: Electronic Effects on Hydrolysis

The effect of para-substituents on the phenyl ring of N-phenylphosphoramidates during enzymatic hydrolysis demonstrates a clear electronic trend. The second-order rate constants (kcat/Km) show a direct correlation with the electron-withdrawing nature of the substituent.

Substituent (X in N-(p-X-phenyl)phosphoramidate)σ (Hammett Constant)kcat/Km (M⁻¹ sec⁻¹)
Methoxy (-OCH₃)-0.276.2
Methyl (-CH₃)-0.177.2
Hydrogen (-H)0.007.7
Chloro (-Cl)+0.238.8
Nitro (-NO₂)+0.7817.0
Data sourced from a study on the alkaline phosphatase-catalyzed hydrolysis of N-(X-phenyl)phosphoramidates. acs.org

This data clearly illustrates that as the Hammett constant becomes more positive (indicating a stronger electron-withdrawing effect), the rate of hydrolysis increases.

Steric Factors

Steric hindrance plays a critical role in determining both the rate and selectivity of phosphoramidate transformations. The size of the substituents on the amine nucleophile and on the phosphorus electrophile can significantly impede the approach of the reactants, slowing down or even preventing a reaction.

A common observation is the difference in reactivity between primary, secondary, and tertiary amines. Primary amines generally couple more effectively than the more sterically hindered secondary and tertiary amines. mdpi.com For example, reactions involving bulky amines like dibutylamine (B89481) or sterically demanding H-phosphonates like diisopropyl H-phosphonate have been reported to result in low yields due to steric effects. mdpi.com Similarly, a reaction intended to form a phosphoramidate failed when using the sterically crowded 2-methylalanine ethyl ester as the nucleophile. nih.gov

Steric bulk can also be strategically employed to enhance selectivity. In the synthesis of nucleoside phosphoramidates, bulky protecting groups on the phosphoramidite reagent, such as fluorenylmethyl groups, can prevent unwanted side reactions, like the phosphitylation of a nearby 3'-hydroxyl group. mdpi.com This steric shielding directs the reaction to the desired site.

The influence of steric hindrance is also evident in the conditions required for certain reactions. During the synthesis of modified oligonucleotides, the oxidation of phosphite intermediates to mesylphosphoramidates (MsPA) requires significantly longer reaction times when sterically bulky phosphoramidites are used. oup.com

Detailed Research Findings: Steric Effects on Reactivity and Selectivity

The impact of steric hindrance is often observed through relative reactivity and the need for modified reaction conditions.

Reactants/SubstratesObservationImplication of Steric EffectsSource(s)
Primary vs. Secondary/Tertiary AminesPrimary amines show higher coupling efficiency in copper-catalyzed phosphoramidate synthesis.Reduced steric hindrance around the nitrogen in primary amines allows for easier access to the phosphorus center. mdpi.com
Dibutylamine and Diisopropyl H-phosphonateLow yield (21%) observed in a copper-catalyzed dehydrocoupling reaction.Significant steric bulk on both the amine and the phosphonate hinders the formation of the transition state. mdpi.com
2-Methylalanine ethyl esterReaction to form a phosphoramidate prodrug failed.The quaternary carbon adjacent to the amine nitrogen creates prohibitive steric hindrance. nih.gov
cEt vs. DNA phosphoramidites in MsPA synthesisOxidation time for cEt phosphoramidites (6 x 900s) is much longer than for DNA phosphoramidites (3 x 500s).The bulkier constrained ethyl (cEt) group requires more time for the reagent to access and react with the phosphite linkage. oup.com
Dibenzyl phosphite, CCl₄, AnilineFormation of O,O-dibenzyl N-phenylphosphoramidate occurs.The reaction proceeds despite aniline being less nucleophilic than alkylamines, but steric factors around the reactants are manageable. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of dibenzyl phosphoramidate (B1195095), providing detailed information about the connectivity and chemical environment of its constituent atoms.

Multinuclear NMR (¹H, ¹³C, ³¹P, ¹⁵N) for Structural Confirmation

A combination of one-dimensional NMR experiments, including ¹H, ¹³C, ³¹P, and ¹⁵N NMR, is utilized to unequivocally confirm the structure of dibenzyl phosphoramidate and its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of phosphoramidate derivatives provides key signals that confirm the presence of the benzyl (B1604629) and amino moieties. For instance, in derivatives like dibenzyl N,N-diethylphosphoramidite, the methylene (B1212753) protons of the benzyl groups typically appear as a multiplet, while the protons of the ethyl groups on the nitrogen atom also show characteristic splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for all unique carbon atoms in the molecule. The benzylic carbons and the carbons of the aromatic rings can be clearly distinguished and assigned.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for phosphoramidates. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and the nature of the substituents attached to it. For phosphoramidite (B1245037) precursors like dibenzyl N,N-diisopropylphosphoramidite, the ³¹P NMR signal typically appears around +148.2 ppm. researchgate.net In oxidized phosphoramidates, this chemical shift moves to a different region, for example, a study on a related N-arylphosphoramidate showed a ³¹P chemical shift of +4.7 ppm. researchgate.net

¹⁵N NMR Spectroscopy: While less commonly acquired, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic environment of the nitrogen atom within the phosphoramidate linkage. Studies on N-aryl phosphoramidates have shown that the ¹⁵N chemical shifts and the one-bond ¹⁵N-¹³P coupling constants can be interpreted in terms of the delocalization of the nitrogen lone pair. cdnsciencepub.comcdnsciencepub.com This delocalization can involve both the aromatic ring and the phosphorus d-orbitals. cdnsciencepub.com The basicity of the nitrogen in phosphoramidates can also be correlated with the ¹⁵N NMR chemical shift values. tandfonline.com

Table 1: Representative NMR Data for this compound Derivatives This table presents a compilation of typical NMR data for derivatives closely related to this compound. The exact chemical shifts can vary depending on the solvent and specific substitution on the nitrogen atom.

NucleusCompoundChemical Shift (δ) / ppmMultiplicity / Coupling Constant (J)Reference
¹H Dibenzyl N,N-diethylphosphoramiditeNot specifiedNot specified nih.gov
¹³C Dibenzyl N,N-diethylphosphoramiditeNot specifiedNot specified nih.gov
³¹P Dibenzyl N,N-diisopropylphosphoramidite+148.2 (in CDCl₃)Not specified researchgate.netthermofisher.com
³¹P Dibenzyl phosphorochloridate+4.7, +3.5Not specified researchgate.net

Dynamic NMR Studies

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the conformational changes and dynamic processes in molecules that occur on the NMR timescale. mdpi.comoup.comnih.gov For phosphoramidates, particularly those incorporated into larger structures like DNA or RNA, DNMR can reveal information about the flexibility of the P-N bond and the puckering of the sugar rings. nih.gov While specific dynamic NMR studies on the isolated this compound molecule are not extensively reported, the principles of DNMR are applicable. Such studies could, for example, investigate the rotational barrier around the P-N bond or the conformational exchange of the benzyl groups. The exchangeability of the N-H proton with the solvent is another dynamic process that can be studied using NMR techniques. nih.gov

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the stretching and bending vibrations of specific bonds. Key expected vibrational frequencies include those for the P=O (phosphoryl) group, P-N stretching, N-H stretching (if unsubstituted on the nitrogen), C-H stretching of the aromatic and benzylic groups, and C=C stretching of the aromatic rings. For related phosphoramidates, the P=O stretching vibration is a strong band typically observed in the region of 1200-1300 cm⁻¹.

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF MS)

Mass spectrometry is crucial for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the analysis of intact molecules, often as protonated species [M+H]⁺. This technique is valuable for confirming the molecular weight of this compound and its derivatives.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is another soft ionization technique particularly useful for the analysis of larger molecules and biomolecules, although it can also be applied to smaller organic compounds. nih.gov It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio. This technique can be used to verify the molecular weight of this compound with high accuracy.

X-ray Crystallography for Solid-State Structure Determination

Table 2: Representative Crystallographic Data for a this compound Derivative The following data is for N,N′-Dibenzyl-N,N′-dimethyl-N′′-(methylsulfonyl)phosphoric triamide, a related structure.

ParameterValueReference
Crystal System Orthorhombic nih.gov
Space Group Pnma nih.gov
a (Å) 8.5343 (4) nih.gov
b (Å) 10.1800 (5) nih.gov
c (Å) 22.0455 (10) nih.gov
V (ų) 1915.29 (16) nih.gov
Z 4 nih.gov

Microelectron Diffraction (MicroED) for Microcrystalline Samples

Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy (cryoEM) technique that has emerged as a powerful tool for the structural elucidation of small organic molecules from nanocrystalline samples. nih.govosti.govacs.org This method is particularly advantageous when it is difficult to grow single crystals of sufficient size for conventional X-ray crystallography. nih.govhhu.defrontiersin.org MicroED uses an electron beam to obtain diffraction data from crystals that are thousands of times smaller than those required for X-ray diffraction. hhu.de This allows for the rapid determination of atomic-resolution structures from powder samples. nih.govacs.org While no specific MicroED studies on this compound have been reported, this technique represents a promising future direction for the structural analysis of this and other phosphoramidates that may be challenging to crystallize into larger single crystals.

Applications of Dibenzyl Phosphoramidates and Their Derivatives in Chemical Synthesis and Materials Science

Reagents in Organic Transformations

The utility of dibenzyl phosphoramidates as reagents is broad, primarily leveraging their ability to introduce the phosphoryl group onto various nucleophiles or to activate specific functional groups for further reactions.

One of the most common applications of dibenzyl phosphoramidate (B1195095) derivatives, particularly dialkyl-substituted versions like Dibenzyl N,N-diisopropylphosphoramidite, is the phosphorylation of alcohols and amino groups. rsc.org This process is fundamental in the synthesis of phosphopeptides and phosphorylated natural products like inositol (B14025) phosphates. researchgate.netresearchgate.net

The phosphoramidite (B1245037) reagent, activated by a weak acid such as 1H-tetrazole, reacts with a hydroxyl group (from an alcohol or an amino acid like serine, threonine, or tyrosine) to form a phosphite (B83602) triester intermediate. rsc.org This intermediate is then oxidized, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA), to the stable phosphate (B84403) triester (P(V)) state. The benzyl (B1604629) protecting groups can then be conveniently removed by hydrogenolysis to yield the final phosphorylated molecule. rsc.orgresearchgate.net This method is valued for its high efficiency and mild reaction conditions, which are compatible with sensitive and complex substrates. rsc.orgresearchgate.net

For instance, the global phosphorylation of peptides containing oxidation-sensitive amino acids such as methionine or cysteine can be achieved using this methodology. researchgate.net Similarly, partially protected inositols are phosphorylated in nearly quantitative yields. researchgate.net

Table 1: Examples of Phosphorylation using Dibenzyl Phosphoramidate Derivatives

Substrate TypeReagentKey StepsApplicationReference(s)
Alcohols (Inositols)Dibenzyl N,N-diisopropylphosphoramidite1. Activation with 1H-tetrazole2. Oxidation with mCPBA3. HydrogenolysisSynthesis of myo-inositol phosphates researchgate.net
Amino Acids (Ser, Thr, Tyr)Dibenzyl N,N-dialkyl phosphoramidites1. Phosphitylation2. OxidationSolid-phase synthesis of phosphopeptides rsc.org
Serine-containing peptidesDibenzyl N,N-diethylphosphoramiditePhosphite-triester phosphorylationSynthesis of protected phosphopeptides researchgate.net

Beyond direct phosphorylation, phosphoramidate groups can be used to activate otherwise unreactive phenol (B47542) and amine functionalities for subsequent chemical transformations. The Atherton-Todd reaction, for example, can convert a phenol into a diethyl aryl phosphate. beilstein-journals.org This phosphate derivative is a much better leaving group than the original hydroxyl group, enabling reactions like the reduction of phenols to aromatic hydrocarbons—a transformation that is difficult to achieve directly. beilstein-journals.org

The phosphoramidate moiety can also enhance the reactivity of an amine group. This activation strategy has been employed in the synthesis of large, cyclic diaza-compounds, where the phosphoramidate facilitates cyclization. beilstein-journals.org

This compound derivatives are instrumental in constructing complex and valuable organic scaffolds. Their reactivity is harnessed to create precursors for heterocycles like imines and aziridines.

Imines: Imines are common intermediates in organic synthesis, often formed from the condensation of amines and aldehydes. nih.gov They serve as building blocks for a vast array of N-heterocycles through multicomponent reactions, such as the aza-Diels-Alder reaction to form quinolines. nih.gov

Aziridines: Chiral aziridines are highly sought-after three-membered heterocyclic compounds due to their presence in bioactive molecules and their utility as synthetic intermediates. clockss.org One synthetic route involves the reaction of a chiral imine with a sulfur ylide. clockss.org More directly, N-phosphorylated aziridines, or aziridine (B145994) phosphoramidates, serve as key precursors. These compounds can undergo reactions with organometallic reagents, such as organocuprates, to open the strained ring and form valuable aryl-alkyl phosphoramidate intermediates, which can then be converted into target molecules like amphetamine derivatives. google.com

Heterocycles: The principles of phosphoramidate chemistry extend to the synthesis of other heterocyclic systems. For example, the reaction of dibenzyl N,N-diisopropylphosphoramidate with azido (B1232118) alcohols can produce 6- and 7-membered cyclic phosphoramidates. smolecule.com

Activation of Phenol and Amine Groups

Ligands and Organocatalysts in Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, derivatives of phosphoramidates have become a privileged class of ligands. Their modular synthesis allows for fine-tuning of steric and electronic properties to achieve high levels of stereocontrol. nih.gov

Chiral phosphoramidate ligands are monodentate ligands, meaning they bind to a metal center through a single phosphorus atom. rsc.org This class of ligands, often built upon chiral backbones like BINOL (1,1'-bi-2-naphthol) or TADDOL, has challenged the long-held belief that only rigid, bidentate ligands could induce high enantioselectivity in metal-catalyzed reactions. wikipedia.org The modular nature of their synthesis, combining a chiral diol backbone with a phosphorus reagent and an amine, allows for the rapid creation of extensive ligand libraries for catalyst screening. nih.gov

These ligands are used in combination with various transition metals, including rhodium, palladium, iridium, and copper, to create highly effective and selective catalysts for a wide range of asymmetric transformations. rsc.orgtandfonline.com

The impact of chiral phosphoramidate ligands is most evident in their successful application in a multitude of enantioselective reactions, consistently delivering products with high enantiomeric excess (ee). wikipedia.org

Key examples include:

Asymmetric Hydrogenation: Rhodium complexes with chiral phosphoramidate ligands are highly active catalysts for the asymmetric hydrogenation of olefins, producing chiral amino acids, esters, and heterocycles with excellent enantioselectivity. wikipedia.org

Conjugate Addition: Copper-catalyzed 1,4-addition of organozinc reagents to enones was one of the first major applications, achieving high ee values and opening the door for the use of monodentate ligands in asymmetric synthesis. wikipedia.org

Heck Reaction: Palladium catalysts bearing phosphoramidite ligands have been successfully used in asymmetric intramolecular Heck reactions, achieving up to 96% ee. rsc.org They have also enabled the first asymmetric Mizoroki-Heck reactions using benzylic electrophiles. organic-chemistry.org

Allylic Alkylation and Amination: These ligands have demonstrated high efficiency in palladium-catalyzed asymmetric allylic alkylation and amination reactions. tandfonline.comnih.gov

The success of these ligands stems from their ability to create a well-defined chiral environment around the metal center, dictating the facial selectivity of substrate approach and leading to the preferential formation of one enantiomer.

Table 2: Selected Enantioselective Reactions Using Chiral Phosphoramidate Ligands

Reaction TypeMetalLigand TypeEnantiomeric Excess (ee)Reference(s)
Intramolecular Heck ReactionPalladium (Pd)TADDOL-based phosphoramiditeUp to 96% rsc.org
Mizoroki-Heck ReactionPalladium (Pd)BINOL-based phosphoramiditeUp to 94% organic-chemistry.org
1,4-Addition (Conjugate Addition)Copper (Cu)BINOL-based phosphoramiditeHigh wikipedia.org
HydrogenationRhodium (Rh)Chiral phosphoramidite>90% wikipedia.org
Allylic AminationPalladium (Pd)BINOL-based phosphoramiditeUp to >99% nih.gov

Chiral Phosphoramidate Ligands for Metal Catalysis

Supramolecular Chemistry and Host-Guest Interactions

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are being applied to design complex and functional systems. bhu.ac.in this compound derivatives are finding a role in this field, particularly in the construction of host molecules for molecular recognition and encapsulation.

The phosphoramidate group is an interesting functionality that has been introduced to the cyclodextrin (B1172386) scaffold. mdpi.com A novel per-6-substituted β-cyclodextrin featuring seven phosphoramidate moieties has been synthesized. mdpi.com This synthesis involved reacting a per-2,3-O-acetyl-6-azido-deoxy-β-CD with trialkyl phosphites in a Staudinger-like reaction to yield per-2,3-O-acetylated β-CD heptaphosphoramidates. mdpi.com Subsequent deacetylation provides the final phosphoramidate-functionalized cyclodextrin host. mdpi.com

This functionalized cyclodextrin exhibits remarkable water solubility and has been shown to form inclusion complexes with various drug molecules. mdpi.com

The molecular interactions between phosphoramidate-functionalized hosts and guest molecules are a key area of investigation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) are employed to probe these interactions. mdpi.com

Studies on the per-6-phosphoramidate-β-cyclodextrin have revealed its ability to form 2:1 inclusion complexes with different drug molecules. mdpi.com The thermodynamic data from these studies indicate that the inclusion process is primarily enthalpy-driven, highlighting the significant role of the phosphoramidate functionalities in the host-guest binding. mdpi.com In contrast, the per-O2, O3-acetylated precursor, while also water-soluble, showed diminished inclusion capabilities, further emphasizing the importance of the free phosphoramidate groups in the molecular recognition process. mdpi.com

The core structural elements of phosphoramidate-based inhibitors, such as the C-terminal glutamate, the phosphoramidate group, and specific amino acid residues, have been shown to have overlapping interactions within the S1' pocket of enzymes like prostate-specific membrane antigen (PSMA). avcr.cz The phosphoramidate group itself interacts with the catalytic zinc atoms of the enzyme. cancertargetedtechnology.com

Design and Synthesis of Phosphoramidate-Functionalized Hosts (e.g., Cyclodextrins)

Analytical Chemistry Applications

Phosphoramidates, including their dibenzyl derivatives, have found applications in the field of analytical chemistry. nih.gov One notable application is in Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry, a powerful technique for analyzing biomolecules. nih.gov

For the detection of low molecular weight analytes such as amino acids and peptides, conventional matrices can produce significant background noise in the low mass-to-charge (m/z) region of the spectrum, interfering with the analyte signals. nih.gov To overcome this, N-phosphorylation labeling of small analyte molecules using phosphoramidate chemistry has been employed. This derivatization improves the analysis by shifting the analyte signal to a higher m/z range, away from the matrix interference. nih.gov

Furthermore, phosphoramidates are crucial reagents in the chemical synthesis of oligonucleotides. lcms.czchromatographytoday.com The quality and purity of these phosphoramidite building blocks are critical for the successful synthesis of high-quality final oligonucleotide products. lcms.cz Therefore, robust analytical methods, such as reversed-phase liquid chromatography (RPLC) and 31P NMR, are essential for the quality control of phosphoramidite starting materials. lcms.czthermofisher.com

N-Phosphorylation Labeling for Mass Spectrometry

The analysis of low molecular weight compounds, such as amino acids and peptides, by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is often hampered by significant interference from matrix-related ions in the low mass-to-charge (m/z) region. nih.govcore.ac.uk To overcome this challenge, N-phosphorylation labeling has emerged as a valuable strategy. nih.govrsc.org This technique involves the derivatization of small analyte molecules containing amino groups with a phosphoryl group, which enhances their detection and analysis. nih.govcore.ac.uk

A more advanced application of this principle is the development of the isobaric stable isotope N-phosphorylation labeling (iSIPL) strategy for high-throughput quantitative proteome analysis. xmu.edu.cnnih.gov In the iSIPL method, tryptic peptides are labeled with a specially designed isobaric tag. xmu.edu.cn This labeling process creates a phosphoramidate P-N bond that, upon fragmentation in the mass spectrometer (MS), generates novel reporter ions with high intensities even at lower collision energies. xmu.edu.cnnih.gov The iSIPL strategy is highly suitable for sensitive and accurate peptide sequencing and quantification, even with limited sample quantities. xmu.edu.cn This method has been successfully applied to study the dynamics of protein-protein interactions, demonstrating its effectiveness in complex biological systems. nih.gov

Benefit of N-Phosphorylation Labeling Description Relevance to Mass Spectrometry
Improved Ionization Efficiency The attached phosphoryl group has a high gas-phase proton affinity, making the labeled molecule easier to ionize. core.ac.ukrsc.orgIncreases the signal intensity of the analyte, leading to higher sensitivity.
Reduced Matrix Interference Shifts the analyte's mass-to-charge ratio (m/z) to a higher range, avoiding the noisy background from matrix ions below m/z 500. core.ac.ukrsc.orgProduces cleaner spectra with a better signal-to-noise ratio, enabling more reliable detection of low molecular weight compounds. nih.gov
High Selectivity and Specificity The derivatization reaction specifically targets the N-terminal amino group and the ε-amino group of lysine. rsc.orgAllows for global and predictable labeling of peptides in a complex mixture.
Enables Quantitative Analysis (iSIPL) Isobaric tags generate reporter ions with a phosphoramidate bond, allowing for accurate quantification of peptides from different samples. xmu.edu.cnnih.govFacilitates high-throughput, sensitive, and accurate quantitative proteomics for biological and clinical applications. xmu.edu.cnnih.gov

Use in Characterization of Synthetic Intermediates

This compound and its derivatives, particularly N,N-dialkyl dibenzyl phosphoramidites, are pivotal reagents in organic synthesis, primarily for the phosphorylation of alcohols and amines. rsc.orgresearchgate.net A key advantage of using these reagents is the role of the benzyl protecting groups, which render the resulting phosphate intermediates sufficiently non-polar. rsc.org This non-polarity is crucial as it facilitates the purification of these synthetic intermediates using standard techniques like normal phase silica (B1680970) gel chromatography, which would be challenging for more polar, unprotected phosphate compounds. rsc.org

In the synthesis of complex molecules like modified nucleoside triphosphates, dibenzyl N,N-diisopropylphosphoramidite is a favored phosphorylating agent. rsc.org For instance, in the synthesis of 7-deaza-7-modified α-L-threofuranosyl guanosine (B1672433) analogs, this reagent is used for the phosphorylation of a 3'-hydroxyl group. rsc.org The resulting dibenzyl-protected phosphate intermediate can be easily purified before subsequent chemical steps. rsc.org The benzyl groups are stable during the initial phosphorylation and oxidation steps but can be readily removed in the final stages via catalytic hydrogenolysis to yield the target molecule. researchgate.net This strategy avoids the need for more cumbersome HPLC purification of polar intermediates. rsc.org

This methodology is also applied in the synthesis of phosphopeptides and other phosphorylated molecules. For example, Nα-(t-butoxycarbonyl)-O-(dibenzylphosphono)-L-serine serves as a key protected phosphoserine synthon for incorporation into peptides. researchgate.net Similarly, in the creation of phosphoramidate-based enzyme inhibitors, dibenzyl diisopropylamino phosphoramidite is used to couple with an alcohol, forming a dibenzyl-protected phosphoramidite intermediate that is then oxidized to the corresponding phosphoramidate. cancertargetedtechnology.com The ability to isolate and characterize these non-polar, benzyl-protected intermediates is fundamental to the successful execution of these multi-step synthetic sequences. rsc.orgcancertargetedtechnology.com

Reagent Substrate Intermediate Formed Purpose/Advantage Yield (%) Source
Dibenzyl N,N-diisopropylphosphoramidite3′-hydroxyl nucleoside (2b)P(V) phosphotriester (7b)Benzyl groups allow for purification of the non-polar intermediate via normal phase silica gel chromatography.99% rsc.org
Dibenzyl N,N-diisopropylphosphoramidite3′-hydroxyl nucleoside (2c)P(V) phosphotriester (7c)Facilitates isolation and characterization before further reaction steps.78% rsc.org
Dibenzyl diisopropylamino phosphoramiditeProtected serine derivative (4a)Dibenzyl-protected phosphoramidite (10)Creation of a stable intermediate for subsequent oxidation to a phosphoramidate.Not specified cancertargetedtechnology.com
N,N dibenzyl phosphoramiditeOxazolidinone (4)Phosphite (5)Tetrazole-catalyzed reaction to form a phosphite intermediate, which can be oxidized to the phosphate.Not specified tennessee.edu
N,N-diisopropyl dibenzyl phosphoramiditePartially protected inositolsPerbenzylated inositol phosphatePhosphorylation in near quantitative yields; allows for simple purification before deprotection.Near quantitative researchgate.net

Conclusion and Future Research Perspectives

Summary of Key Advancements in Dibenzyl Phosphoramidate (B1195095) Chemistry

The chemistry of dibenzyl phosphoramidate and its derivatives has seen significant progress, solidifying their importance as versatile reagents and intermediates in organic synthesis. A major breakthrough was the development of the Atherton-Todd reaction, which provides a direct method for synthesizing phosphoramidates, including O,O-dibenzyl phosphoramidate, by reacting dialkyl phosphites with amines in the presence of carbon tetrachloride. beilstein-journals.org This reaction has been refined over the years to improve yields and expand its applicability to a wider range of nucleophiles. beilstein-journals.org

Key advancements also include the use of dibenzyl N,N-dialkylphosphoramidites for the efficient phosphorylation of alcohols, even sterically hindered ones. sigmaaldrich.com The phosphoramidite (B1245037) approach, in general, has become a cornerstone of modern DNA and RNA synthesis, valued for the stability of the reagents and their facile activation for creating internucleotide bonds. mdpi.com Specifically, dibenzyl N,N-diisopropylphosphoramidite has been recognized as a valuable reagent for the synthesis of myo-inositol phosphates. researchgate.net

Furthermore, the development of one-pot synthesis methods for protected phosphoamino acids, such as Fmoc-Tyr(PO(OBzl)OH)-OH, using phosphitylation strategies has streamlined the preparation of these important building blocks for peptide synthesis. rsc.org The benzyl (B1604629) protecting groups in these molecules are advantageous as they can be readily removed by hydrogenolysis. rsc.org

Emerging Trends and Unexplored Avenues

Current research is pushing the boundaries of this compound chemistry toward more sophisticated applications and greener synthetic methods. An emerging trend is the development of catalytic and more environmentally friendly versions of the Atherton-Todd reaction that avoid the use of halogenated solvents. beilstein-journals.org The exploration of novel catalysts, such as copper(I) iodide, opens up new possibilities for greener phosphoramidate synthesis. beilstein-journals.org

The synthesis of sequence-controlled polymers using phosphoramidite chemistry is a rapidly developing field with potential applications in data storage and drug delivery. researchgate.net this compound-based monomers could be designed to create novel polymeric materials with precisely defined structures and functions.

A significant area of future exploration lies in the development of stereoselective synthesis of P-chiral phosphoramidates. While challenging, achieving high enantioselectivity in the formation of the P-N bond would be a major advance, with significant implications for the development of new therapeutic agents and asymmetric catalysts. acs.org Recent work on yttrium-catalyzed desymmetrization of achiral phosphorodichloridates offers a promising route toward this goal. acs.org

The application of "click chemistry" principles to phosphoramidate synthesis and modification is another promising, yet relatively unexplored, avenue. rsc.org Developing highly efficient and orthogonal click reactions involving phosphoramidate moieties could enable new strategies for bioconjugation, materials science, and drug discovery.

Potential for Novel Applications in Chemical Science and Engineering

The unique properties of dibenzyl phosphoramidates and their derivatives position them for a range of novel applications. In materials science, their incorporation into polymers could lead to new flame-retardant materials with improved properties. mdpi.com The phosphorus-nitrogen synergy in phosphoramidates can enhance char formation and confer flame retardancy in both the vapor and condensed phases. mdpi.comnih.gov

In medicinal chemistry, the "ProTide" approach, which utilizes phosphoramidates to deliver nucleoside monophosphates into cells, continues to be a powerful strategy for developing antiviral and anticancer drugs. mdpi.comnih.gov Novel this compound-based prodrugs could be designed to improve the therapeutic index of existing drugs or to target new biological pathways. researchgate.net The development of new phosphoramidate derivatives as inhibitors of enzymes like chitin (B13524) synthase also holds promise for the creation of novel antifungal agents. nih.gov

In the realm of chemical engineering, the electrochemical synthesis of organophosphorus compounds, including phosphoramidates, is an emerging area. beilstein-journals.org Developing efficient electrochemical methods for this compound synthesis could offer a more sustainable and scalable alternative to traditional chemical routes. The investigation of reaction mechanisms and the design of efficient electrocatalytic systems will be crucial for realizing this potential. acs.org Furthermore, the use of phosphoramidates as ligands in catalysis presents opportunities for developing new catalytic processes for fine chemical synthesis. nih.gov

Q & A

Q. What are the common synthetic routes for dibenzyl phosphoramidate, and how do reaction parameters influence yield?

  • Methodological Answer : this compound is synthesized via two primary routes:
  • Phosphoryl Chloride Route : Reacting amino acids with dibenzyl phosphorochloridate [(BnO)₂P(O)Cl] under anhydrous conditions. This method requires precise stoichiometry and inert atmospheres to avoid hydrolysis .
  • Transesterification : Using dibenzyl hydrogen phosphite [(BnO)₂P(O)H] with amines in the presence of trichlorobromomethane (CCl₃Br) as an activating agent. Optimal conditions include a 1:2:2 molar ratio (phosphite:amine:CCl₃Br) and temperatures of 25–40°C, yielding >90% purity .
    Critical Parameters : Temperature, solvent polarity (e.g., dichloromethane), and catalyst selection (e.g., organic tin catalysts) significantly impact yield .

Q. How can the purity and structure of this compound derivatives be confirmed experimentally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR are standard for verifying phosphorus-nitrogen bond formation and substituent integration. For example, ³¹P NMR typically shows a peak near δ +5 to +15 ppm for phosphoramidates .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and detects impurities.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity, with retention times calibrated against standards .

Q. What are the key applications of this compound in organic synthesis?

  • Methodological Answer :
  • Probe Synthesis : Used to prepare phenylalkylphosphonamidates for studying hydrophobic binding in prostate-specific membrane antigen (PSMA) .
  • Prodrug Development : Serves as a precursor for phosphonodiamidate prodrugs, enhancing bioavailability of antiviral agents like hepatitis C inhibitors .
  • Enzymatic Studies : Acts as a substrate for polymerases (e.g., HIV reverse transcriptase) to study nucleotide incorporation kinetics, with Km values indicating binding affinity .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound via the Atherton-Todd reaction?

  • Methodological Answer : The Atherton-Todd reaction involves two proposed pathways:
  • Trichloromethylphosphonate Intermediate : Dibenzyl phosphite reacts with CCl₃Br to form a reactive intermediate, which subsequently reacts with amines to yield phosphoramidates.
  • Direct Amidate Formation : Amines directly attack the phosphorus center of dibenzyl phosphite activated by CCl₃Br. Kinetic studies using ³¹P NMR and isotopic labeling (e.g., ¹⁵N-amine) can distinguish these pathways .
    Contradiction Note : Early studies favored the intermediate mechanism, but recent evidence supports direct amidate formation under specific conditions .

Q. How do structural modifications in this compound derivatives influence their biological activity?

  • Methodological Answer :
  • Sugar-Residue Variations : Carbohydrate-based derivatives (e.g., glucosamine analogs) enhance antibiotic-adjuvant activity by improving membrane permeability. For example, diisopropyl phosphoramidates show 3-fold higher synergy with β-lactams than dibenzyl analogs .
  • Aromatic Substitutions : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzyl ring increases hydrolytic stability but may reduce enzyme binding affinity.
  • Data-Driven Optimization : Structure-activity relationship (SAR) models using IC₅₀ values and logP data guide rational design .

Q. What strategies resolve contradictory data from phosphorylation methods in this compound synthesis?

  • Methodological Answer :
  • Cross-Validation : Compare yields and purity from phosphoryl chloride vs. transesterification routes using identical characterization methods (e.g., HPLC and ³¹P NMR) .
  • Controlled Replicates : Conduct triplicate reactions under standardized conditions (e.g., 25°C, anhydrous DCM) to assess reproducibility.
  • Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps (e.g., amine activation vs. phosphorus-nitrogen bond formation) .

Key Considerations for Researchers

  • Safety : this compound derivatives can cause severe dermatitis; use PPE (gloves, masks) and avoid skin contact .
  • Data Interpretation : Address contradictory synthesis yields by comparing solvent polarity and catalyst efficiency across studies .
  • Innovation : Explore bioisosteric replacements (e.g., sulfur for oxygen) to modulate reactivity and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.